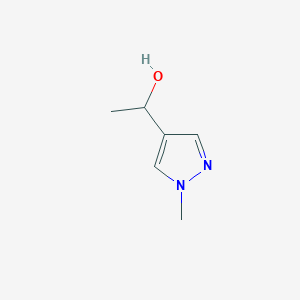
(3-Hydroxy-4-methoxyphenyl)boronic acid
Descripción general
Descripción
“(3-Hydroxy-4-methoxyphenyl)boronic acid” is a type of boronic acid, which is a compound that has been widely studied in medicinal chemistry . It is an important intermediate for organic synthesis and pharmaceutical .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . A recent study has shown that boronic acids can be used in a Passerini-type three-component coupling reaction towards the synthesis of α-hydroxyketones .Molecular Structure Analysis
The molecular formula of “(3-Hydroxy-4-methoxyphenyl)boronic acid” is C7H9BO4 . The InChI key is UZFBWSFTHSYXCN-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
The molecular weight of “(3-Hydroxy-4-methoxyphenyl)boronic acid” is 167.96 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 168.0593889 g/mol .Aplicaciones Científicas De Investigación
Sensing Applications
(3-Hydroxy-4-methoxyphenyl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. It can be employed to label proteins, which is essential for tracking and studying protein function and location within cells .
Protein Manipulation and Modification
Researchers utilize (3-Hydroxy-4-methoxyphenyl)boronic acid for protein manipulation and modification. This includes altering protein structures to study their functions or to create proteins with new functions .
Separation Technologies
In separation technologies, this boronic acid derivative is used for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is particularly useful in purifying proteins from complex mixtures .
Development of Therapeutics
The interaction with diols is also exploited in the development of therapeutics. Boronic acids, including (3-Hydroxy-4-methoxyphenyl)boronic acid , are investigated for their potential as therapeutic agents due to their ability to interfere with biological processes .
Suzuki-Miyaura Cross-Coupling Reactions
In synthetic chemistry, (3-Hydroxy-4-methoxyphenyl)boronic acid is a reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules .
Palladium-Catalyzed Reactions
This compound is also used in palladium-catalyzed reactions such as direct arylation and Heck-type reactions. These reactions are important for constructing carbon-heteroatom bonds, which are prevalent in pharmaceuticals and agrochemicals .
Controlled Release Systems
Boronic acids are components of polymers used for the controlled release of insulin. The ability of (3-Hydroxy-4-methoxyphenyl)boronic acid to form reversible covalent bonds with diols makes it suitable for creating responsive delivery systems .
Direcciones Futuras
The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The boronic acid’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .
Biochemical Pathways
Boronic acids, including this compound, play a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways for creating complex organic compounds .
Result of Action
The compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of complex organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxy-4-methoxyphenyl)boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Propiedades
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHDOOHKDJUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621111 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methoxyphenyl)boronic acid | |
CAS RN |
622864-48-6 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)










![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)